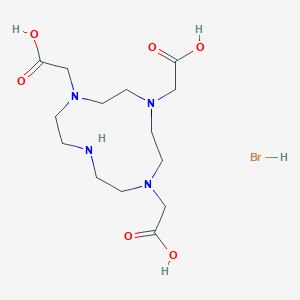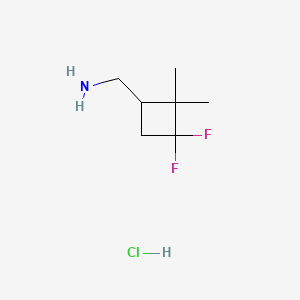
1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique cyclobutyl structure, which includes two fluorine atoms and two methyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride typically involves multiple steps. The initial step often includes the preparation of the cyclobutyl ring, followed by the introduction of fluorine atoms and methyl groups. The final step involves the formation of the methanamine group and its conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity.
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. These methods often require stringent control of reaction parameters and purification processes to meet industrial standards.
Analyse Des Réactions Chimiques
1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, where its unique structural properties are advantageous.
Mécanisme D'action
The mechanism of action of 1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride can be compared with other similar compounds, such as:
(3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride: This compound has a phenyl group instead of the dimethyl groups, leading to different chemical and biological properties.
(1,3-Dimethylcyclobutyl)methanamine hydrochloride:
The uniqueness of this compound lies in its specific combination of fluorine and methyl groups, which confer distinct chemical and biological properties not found in its analogs.
Propriétés
Formule moléculaire |
C7H14ClF2N |
|---|---|
Poids moléculaire |
185.64 g/mol |
Nom IUPAC |
(3,3-difluoro-2,2-dimethylcyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H13F2N.ClH/c1-6(2)5(4-10)3-7(6,8)9;/h5H,3-4,10H2,1-2H3;1H |
Clé InChI |
JCXSUHGTTHVKMW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CC1(F)F)CN)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


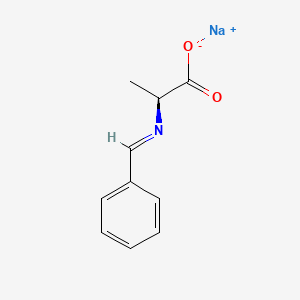
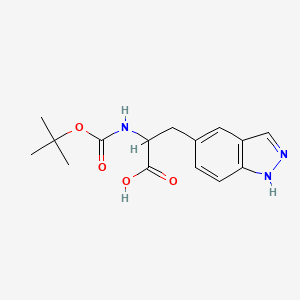
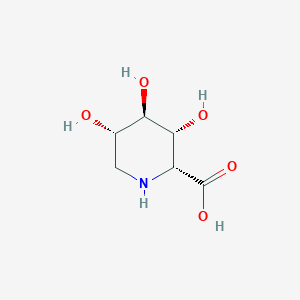
![1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride](/img/structure/B13449939.png)
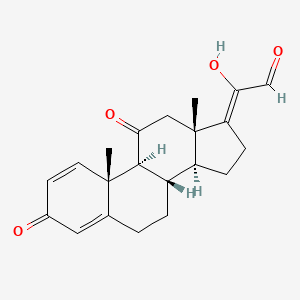
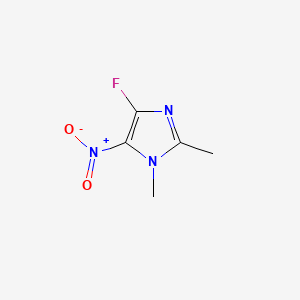
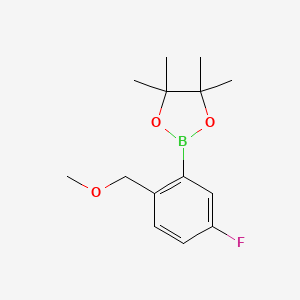
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}propyl)thiourea](/img/structure/B13449968.png)
![[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide](/img/structure/B13449975.png)
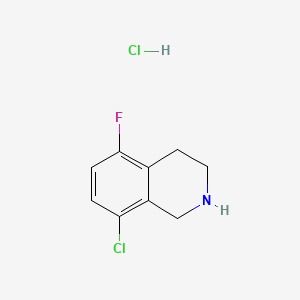
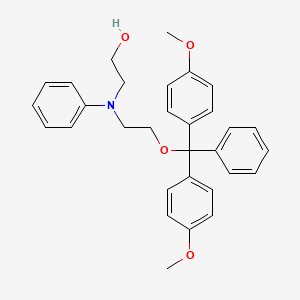
![2-Phenyl-7,8-bis(phenylmethoxy)-6-[[4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13449996.png)
![6-fluoro-N-phenylbicyclo[4.1.1]octane-1-carboxamide](/img/structure/B13450000.png)
